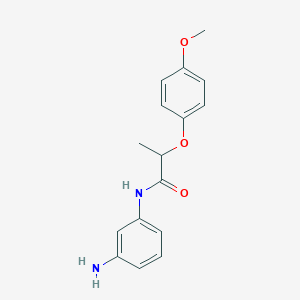

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is an organic compound with the molecular formula C16H18N2O3 It is characterized by the presence of an aminophenyl group and a methoxyphenoxy group attached to a propanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-nitroaniline and 4-methoxyphenol.

Reduction: The nitro group of 3-nitroaniline is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Esterification: 4-methoxyphenol is esterified with a suitable acylating agent to form 4-methoxyphenyl acetate.

Amidation: The resulting 4-methoxyphenyl acetate is then reacted with the reduced 3-aminophenyl compound in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is investigated for its potential as a pharmacophore in drug development. Its anti-inflammatory and analgesic properties make it a candidate for treating various diseases.

- Therapeutic Potential : The compound has shown promise in modulating biological pathways related to inflammation and cancer. It interacts with specific enzymes or receptors, which can inhibit their activity or alter signaling pathways.

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme interactions and receptor binding. Its ability to inhibit specific enzymes is crucial for understanding biochemical pathways involved in diseases.

- Proteomics Research : It aids in investigating protein interactions and functions, particularly in understanding disease mechanisms .

Materials Science

The compound is explored for its use in synthesizing polymers and advanced materials with specific electronic or optical properties. Its structural features allow for unique interactions that can enhance material characteristics.

Industrial Applications

This compound is utilized in producing specialty chemicals and intermediates for various industrial processes. Its versatility makes it valuable in chemical manufacturing .

Case Studies

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

- Inhibition of Type III Secretion System : Research identified this compound as a promising candidate for inhibiting Type III secretion systems in pathogenic bacteria, indicating its potential as an antibacterial agent.

- Proteomic Analysis : Another study showed that treatment with this compound altered protein expression levels related to inflammatory responses, emphasizing its therapeutic potential in developing treatments for inflammatory diseases .

Wirkmechanismus

The mechanism of action of N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(3-Aminophenyl)-2-(4-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide: Similar structure but with a chloro group instead of a methoxy group.

N-(3-Aminophenyl)-2-(4-fluorophenoxy)propanamide: Similar structure but with a fluoro group instead of a methoxy group.

Uniqueness

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Biologische Aktivität

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₆H₁₈N₂O₃ and a molecular weight of 286.33 g/mol. The synthesis typically involves several steps:

- Starting Materials : The synthesis begins with 3-nitroaniline and 4-methoxyphenol.

- Reduction : The nitro group in 3-nitroaniline is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

- Esterification : 4-methoxyphenol is esterified with an acylating agent to form 4-methoxyphenyl acetate.

- Amidation : The resulting acetate reacts with the reduced 3-aminophenyl compound using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenoxy group engages in hydrophobic interactions, modulating target protein activities.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause G2/M phase arrest in cancer cells, leading to increased caspase-3/7 activity, which is indicative of apoptosis .

- Cytotoxicity : In studies assessing cytotoxicity against various cancer cell lines (e.g., MCF7, HepG2), compounds related to this structure demonstrated significant inhibitory effects compared to standard chemotherapeutics like ellipticine .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts on pathways involved in inflammatory responses, potentially providing therapeutic benefits for conditions characterized by chronic inflammation.

Cytotoxicity Profile Against Cancer Cell Lines

| Compound | Concentration (μM) | % G0/G1 | % S | % G2/M |

|---|---|---|---|---|

| This compound | 0.08 | 47.91 | 30.45 | 20.58 |

| Control | - | 66.74 | 25.64 | 6.98 |

| Ellipticine | 1.3 | 10.09 | 12.52 | 71.29 |

This table illustrates the effects of the compound on cell cycle distribution compared to a control and a known anticancer agent.

Case Studies

- Study on Apoptotic Induction : A study demonstrated that derivatives similar to this compound significantly increased caspase activity in SK-LU-1 human cancer cells, indicating strong apoptotic induction at varying concentrations .

- Molecular Docking Studies : Molecular docking studies have highlighted the binding affinity of this compound to key residues in target proteins involved in cancer progression, suggesting its potential as a lead compound for drug development .

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)-2-(4-methoxyphenoxy)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11(21-15-8-6-14(20-2)7-9-15)16(19)18-13-5-3-4-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUIIQHUYIIBMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.